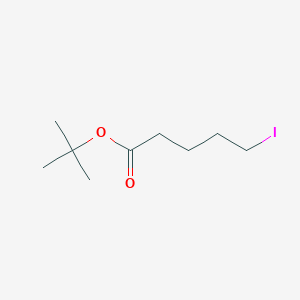
5-Bromopyridine-2,3-dicarboxylic acid
Vue d'ensemble
Description
5-Bromopyridine-2,3-dicarboxylic acid is a chemical compound with the molecular formula C7H4BrNO4 and a molecular weight of 246.02 . It is stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Molecular Structure Analysis
The InChI code for 5-Bromopyridine-2,3-dicarboxylic acid is 1S/C7H4BrNO4/c8-3-1-4 (6 (10)11)5 (7 (12)13)9-2-3/h1-2H, (H,10,11) (H,12,13) and the InChI key is WDDREAGLVSBXOG-UHFFFAOYSA-N .Chemical Reactions Analysis
The bromination reaction of MPE is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .Physical And Chemical Properties Analysis
5-Bromopyridine-2,3-dicarboxylic acid is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Pharmacological Applications
“5-Bromopyridine-2,3-dicarboxylic acid” can be used in the synthesis of pharmacologically active molecules. Its derivatives, such as 3- or 4-arylpyridines, have significance in drug development due to their potential biological activities .
Ligands in Transition-Metal Catalysis
This compound can act as a ligand in transition-metal catalysis. Pyridine derivatives are known to form complexes with metals and are used in catalytic cycles for various chemical reactions .
Photosensitizers
The brominated pyridine structure may be utilized in the design of photosensitizers. These are compounds that produce a chemical change in another substance in a photochemical process .
Viologens
“5-Bromopyridine-2,3-dicarboxylic acid” could be a precursor for the synthesis of viologens, which are quaternary ammonium compounds used in electrochromic devices and other applications .
Supramolecular Structures
Due to its potential for forming hydrogen bonds and its rigid structure, this compound may be used in constructing supramolecular structures, which have applications in nanotechnology and materials science .
Synthesis of Imidazolinones
Although not directly mentioned for “5-Bromopyridine-2,3-dicarboxylic acid”, related pyridine derivatives are key intermediates in the synthesis of imidazolinones, which are compounds with various industrial and agricultural applications .
Raman Analysis Technique
In scientific research, “5-Bromopyridine-2,3-dicarboxylic acid” could be studied using Raman spectroscopy to understand its properties and reactions better .
Chemical Research and Development
As a chemical building block, this compound is likely used in various research and development activities within the chemical industry to create new materials or chemicals .
Safety And Hazards
The safety information for 5-Bromopyridine-2,3-dicarboxylic acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
5-bromopyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDREAGLVSBXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573182 | |
| Record name | 5-Bromopyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-2,3-dicarboxylic acid | |
CAS RN |
98555-51-2 | |
| Record name | 5-Bromopyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopyridine-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)











![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)
